Basmisanil Basmisanil Basmisanil has been used in trials studying the treatment and basic science of Down Syndrome.
Brand Name: Vulcanchem
CAS No.: 1159600-41-5
VCID: VC0520462
InChI: InChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3
SMILES: CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4
Molecular Formula: C21H20FN3O5S
Molecular Weight: 445.5 g/mol

Basmisanil

CAS No.: 1159600-41-5

Cat. No.: VC0520462

Molecular Formula: C21H20FN3O5S

Molecular Weight: 445.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Basmisanil - 1159600-41-5

Specification

CAS No. 1159600-41-5
Molecular Formula C21H20FN3O5S
Molecular Weight 445.5 g/mol
IUPAC Name (1,1-dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone
Standard InChI InChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3
Standard InChI Key VCGRFBXVSFAGGA-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4
Canonical SMILES CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4
Appearance Solid powder

Introduction

Chemical Structure and Properties

Chemical Identity

Basmisanil is a synthetic organic compound with distinct structural features that contribute to its specific pharmacological activity. The compound is formally identified by its IUPAC name: (1,1-dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone . This complex structure contains several key functional groups that contribute to its receptor binding profile.

The compound has been assigned various identifiers in chemical and pharmaceutical databases:

Table 1: Chemical Identifiers for Basmisanil

Identifier TypeValue
CAS Number1159600-41-5
PubChem CID57336276
DrugBank IDDB11877
UNII788PET5SUA
ChEMBL IDCHEMBL3681419
Developmental CodesRG-1662, RO5186582

Additional synonyms include RG1662, RO5186582, and "example 112" (as referenced in patent WO2009071476) .

Physical and Chemical Properties

Basmisanil is characterized by specific physical and chemical properties that influence its pharmacokinetic and pharmacodynamic profile.

Table 2: Physical and Chemical Properties of Basmisanil

PropertyValue
Molecular FormulaC21H20FN3O5S
Molecular Weight445.47 g/mol
StereochemistryAchiral
Optical ActivityNone
Defined Stereocenters0/0
E/Z Centers0
Molecular Charge0

The molecular structure includes a thiomorpholine ring system (specifically a 1,1-dioxo-1,4-thiazinan group), a pyridine ring, and a 3-(4-fluorophenyl)-5-methylisoxazole moiety, all contributing to its unique binding properties and selectivity profile .

Pharmacological Profile

Mechanism of Action

Basmisanil functions as a negative allosteric modulator of GABAA receptors that contain the α5 subunit. This mechanism is particularly significant as it represents a highly selective approach to modulating inhibitory neurotransmission in the central nervous system .

As a negative allosteric modulator, basmisanil reduces the effectiveness of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at receptors containing the α5 subunit. This results in decreased inhibitory tone in neural circuits where these receptors predominate, potentially enhancing neuronal excitability and plasticity in these regions .

Some sources also describe basmisanil as an inverse agonist of α5 subunit-containing GABAA receptors, which suggests it may have intrinsic activity beyond simply modulating the effects of GABA . This pharmacological profile distinguishes it from classical benzodiazepine site ligands, which typically affect multiple GABAA receptor subtypes.

Receptor Selectivity

The most remarkable feature of basmisanil is its exceptional selectivity for GABAA receptors containing the α5 subunit. According to research reported in Nature Scientific Reports, basmisanil is described as "the most selective GABAA-α5 receptor NAM described so far" .

Specifically, basmisanil binds to recombinant human GABAA-α5 receptors with an affinity of approximately 5 nM. This binding affinity is more than 90-fold higher than its affinity for receptors containing the α1, α2, or α3 subunits . This selectivity profile is critical for its potential therapeutic applications, as it allows for modulation of specific neural circuits while minimizing off-target effects at other GABAA receptor subtypes.

Functional studies further support this selectivity, demonstrating that basmisanil effectively inhibits GABA-induced currents at GABAA-α5 receptors while exerting minimal effects at other receptor subtypes . This selective inhibition of α5-containing receptors is consistent with its proposed mechanism for enhancing cognitive function.

Preclinical Studies

In Vitro Studies

In vitro characterization of basmisanil has provided significant insights into its pharmacological properties and mechanism of action. The compound demonstrated remarkable binding selectivity in receptor assays, with the reported 5 nM affinity for human recombinant GABAA-α5 receptors being substantially higher than for other GABAA receptor subtypes .

Electrophysiological studies confirmed the functional significance of this selective binding, showing that basmisanil effectively inhibited GABA-induced currents in cells expressing GABAA-α5 receptors, while having minimal effects on currents at receptors containing other α subunits . This functional selectivity is essential for the compound's potential cognitive-enhancing effects, as it allows for targeted modulation of neural circuits involved in learning and memory.

The high selectivity observed in these in vitro studies suggested that basmisanil could potentially provide cognitive benefits while avoiding unwanted side effects typically associated with less selective GABAA receptor ligands, such as anxiety, sedation, or seizure risk .

In Vivo Studies

Preclinical in vivo studies with basmisanil have focused on evaluating its target engagement, dose-response relationship, and effects on cognitive function in animal models.

An in vivo occupancy study in rats demonstrated dose-dependent target engagement, which provided valuable data for establishing the relationship between plasma exposure and receptor occupancy . This information was crucial for estimating effective doses for subsequent efficacy studies and eventual clinical trials.

The cognitive effects of basmisanil were assessed in rodent models of learning and memory. Notably, at estimated receptor occupancies between 30% and 65%, basmisanil attenuated diazepam-induced spatial learning impairment in rats using the Morris water maze test . This finding was particularly significant as it demonstrated the compound's ability to reverse pharmacologically-induced cognitive deficits, providing a rationale for its evaluation in clinical conditions associated with cognitive impairment.

These preclinical results supported the advancement of basmisanil into clinical development, particularly for conditions where excessive GABAergic inhibition has been hypothesized to contribute to cognitive dysfunction, such as Down syndrome and schizophrenia .

Clinical Development

Other Clinical Applications

Beyond Down syndrome, basmisanil has been investigated for other conditions characterized by cognitive impairment. Notably, it underwent clinical evaluation for cognitive impairment associated with schizophrenia .

The rationale for this application stems from observations that cognitive deficits in schizophrenia may be related to alterations in excitatory/inhibitory balance in neural circuits critical for cognitive processing. By selectively reducing inhibitory tone through GABAA-α5 receptors, basmisanil was hypothesized to potentially improve cognitive function in these patients .

Current Status and Future Perspectives

The development status of basmisanil has evolved since its initial investigations. While the compound was discontinued for Down syndrome due to lack of efficacy in Phase II trials, its unique pharmacological profile continues to make it valuable for research purposes and potentially for other clinical applications .

As one of the most selective GABAA-α5 negative allosteric modulators described to date, basmisanil remains an important tool compound for investigating the role of these receptors in cognition and other neurological functions . The high selectivity of basmisanil distinguishes it from earlier compounds in this class and may still hold promise for applications where more targeted modulation of GABAergic function is desired.

The lessons learned from the clinical development of basmisanil also provide valuable insights for future drug development efforts targeting cognitive enhancement. The disappointing results in Down syndrome trials highlight the complexity of translating preclinical findings to clinical efficacy and underscore the need for continued refinement of our understanding of the neurobiological mechanisms underlying cognitive disorders .

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